molecular formula C11H9NO3 B3053866 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 56661-82-6

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B3053866
CAS No.: 56661-82-6
M. Wt: 203.19 g/mol
InChI Key: HVBVPBGZSDEXCY-UHFFFAOYSA-N
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Description

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid (CAS 56661-82-6) is a high-value dihydroisoquinoline derivative serving as a versatile building block in medicinal chemistry and drug discovery research. This compound features the 1,2-dihydroisoquinoline-3-carboxylic acid scaffold, a structure of significant interest in the development of novel therapeutic agents due to its similarity to biologically active quinoline classes . Researchers utilize this compound as a synthetic precursor for further functionalization; for instance, its methyl ester analog is a known synthetic intermediate . The core quinoline structure is extensively investigated for its diverse biological activities. While specific biological data for this exact analog is limited in the public domain, closely related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives have demonstrated potent pharmacological properties in scientific studies, including serving as inhibitors for various targets . Furthermore, 4-hydroxy-2-quinolone analogs have been reported to exhibit diuretic activity , highlighting the therapeutic potential of this chemical class. The product is provided for research purposes as a key intermediate for constructing combinatorial libraries and exploring new chemical entities in biological assays. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-methyl-1-oxo-2H-isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBVPBGZSDEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530348
Record name 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56661-82-6
Record name 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which leads to the formation of the desired compound with the loss of two molecules of carbon dioxide . Another method involves the oxidation of iminium intermediates to yield 3-substituted N-alkyl-3,4-dihydroisoquinolinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted isoquinoline derivatives .

Scientific Research Applications

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • 4-Methyl vs. 4-Hydroxy Substitution : The 4-methyl group in the target compound enhances stability compared to 4-hydroxy analogs, which undergo tautomerization and α-ketol rearrangements in solution . For instance, 4-hydroxy derivatives form mixtures of dealkoxycarbonylated products and 4-hydroxy-2-methyl-1,3-dioxo derivatives under ambient conditions .
  • Isoquinoline vs. Quinoline Core: Quinoline derivatives (e.g., 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids) exhibit distinct electronic properties due to nitrogen positioning, affecting acidity (pKa ~2.5–3.0) and solubility . Isoquinoline analogs may offer better π-π stacking interactions in biological targets.

Pharmacological Profiles

  • Antiviral Activity : The β-N-hydroxy-γ-keto-acid motif in 2-hydroxy-1-oxo derivatives demonstrates potent HCV NS5B polymerase inhibition (IC₅₀ < 1 μM) . The 4-methyl analog may exhibit modified binding due to steric effects.
  • Analgesic Properties: Quinoline-based 4-R-2-oxo derivatives show variable analgesic efficacy depending on substituents, with electron-withdrawing groups enhancing activity .

Biological Activity

4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including antiviral, antibacterial, and anticancer properties.

Structural Characteristics

The molecular formula of this compound is C12H11NO3, with a molecular weight of approximately 219.22 g/mol. The compound features a methyl group at the 4-position and a carboxylic acid functional group at the 3-position of the isoquinoline ring structure. These structural attributes contribute to its biological activity and potential applications in drug development.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound, including:

  • Fischer Indole Cyclization : This method involves cyclization of appropriate precursors under acidic conditions.
  • Automated Organic Synthesis : Industrial production often utilizes automated reactors to ensure high yield and purity.

These methods allow for efficient production and modification of the compound for specific applications in medicinal chemistry and organic synthesis.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent . For instance, derivatives of isoquinoline compounds have shown significant inhibitory effects against Hepatitis B Virus (HBV), with some methylated derivatives demonstrating high inhibition rates at concentrations around 10 µM in vitro. The mechanism appears to involve interference with viral replication processes .

Antibacterial Activity

Research indicates that this compound exhibits moderate antibacterial activity against various strains. Minimum inhibitory concentration (MIC) assays have been employed to quantify this activity. Some derivatives based on the 4-hydroxyquinoline scaffold have shown promising results against resistant bacterial strains, indicating potential therapeutic applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit the formation of the c-Myc/Max/DNA complex, which is crucial for cancer cell proliferation. This mechanism suggests that it could be beneficial in treating certain types of cancers by disrupting cellular pathways essential for tumor growth. In vitro studies have demonstrated that specific derivatives exhibit significant cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Activity TypeStudy ReferenceKey Findings
Antiviral Significant inhibition of HBV replication at concentrations around 10 µM.
Antibacterial Moderate antibacterial activity with promising results against resistant strains.
Anticancer Inhibition of c-Myc/Max/DNA complex formation; cytotoxicity observed in cancer cell lines.

Q & A

Q. How can SHELX software improve structural refinement accuracy?

  • Methodological Answer :
  • Use SHELXL’s TWIN and HKLF5 commands to handle twinned crystals or high-symmetry space groups. Refine anisotropic displacement parameters for heavy atoms to reduce residual electron density errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Reactant of Route 2
4-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

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